Methyl 13-oxodotriacontanoate
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Overview
Description
Methyl 13-oxodotriacontanoate is an organic compound with the molecular formula C₃₃H₆₄O₃. It is a long-chain fatty acid methyl ester, often found in natural waxes and lipids. This compound is characterized by its significant molecular weight and the presence of a ketone functional group at the 13th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 13-oxodotriacontanoate typically involves the esterification of 13-oxodotriacontanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The process involves heating the reactants together, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural waxes from sources like insects or plants, followed by saponification and esterification processes. The waxes are first hydrolyzed to yield the corresponding fatty acids, which are then esterified with methanol to produce the desired methyl ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-oxodotriacontanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can react with the ester group under basic or neutral conditions.
Major Products Formed
Oxidation: 13-oxodotriacontanoic acid.
Reduction: 13-hydroxy-dotriacontanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 13-oxodotriacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain fatty acid esters and their reactions.
Biology: Investigated for its role in the structure and function of biological waxes and lipids.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty waxes and coatings
Mechanism of Action
The mechanism of action of methyl 13-oxodotriacontanoate involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group can also participate in hydrogen bonding and other interactions with proteins, potentially influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-oxotriacontanoate
- Methyl 15-oxotetratriacontanoate
- Methyl 13-oxotriacontanoate
Uniqueness
Methyl 13-oxodotriacontanoate is unique due to its specific chain length and the position of the ketone group. This structural specificity can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions .
Properties
CAS No. |
61745-92-4 |
---|---|
Molecular Formula |
C33H64O3 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
methyl 13-oxodotriacontanoate |
InChI |
InChI=1S/C33H64O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-32(34)30-27-24-21-18-16-19-22-25-28-31-33(35)36-2/h3-31H2,1-2H3 |
InChI Key |
YLHOZCHHBUKAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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